Parp1-IN-5

Description

Properties

Molecular Formula |

C25H24N2O5S |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

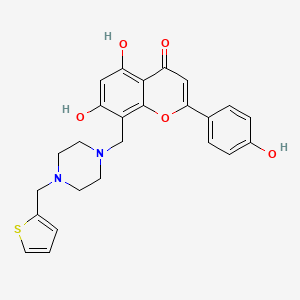

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one |

InChI |

InChI=1S/C25H24N2O5S/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18/h1-6,11-13,28-30H,7-10,14-15H2 |

InChI Key |

RNPMZVGNPDWZAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Parp1-IN-5 mechanism of action in DNA repair pathways

- 1. PARP1 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Selective PARP1 Inhibition in Synthetic Lethality with BRCA Mutations: A Technical Guide Featuring AZD5305

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic lethal relationship between selective PARP1 inhibition and BRCA mutations, with a focus on the next-generation PARP1 inhibitor, AZD5305 (Saruparib), as a case study. The absence of publicly available information on a compound specifically named "Parp1-IN-5" necessitates the use of a well-characterized, potent, and selective PARP1 inhibitor to illustrate the core principles and experimental methodologies.

Introduction: The Principle of Synthetic Lethality in BRCA-Deficient Cancers

Synthetic lethality is a genetic interaction where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this concept is powerfully exploited by targeting a gene that is essential for the survival of cancer cells with a specific mutation, but not for normal cells.

A classic example of synthetic lethality is the interaction between inhibitors of poly(ADP-ribose) polymerase (PARP) and mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2. Normal cells possess multiple DNA repair pathways. BRCA1 and BRCA2 are key components of the high-fidelity homologous recombination (HR) pathway, which is crucial for repairing DNA double-strand breaks (DSBs). PARP1 is a critical enzyme in the base excision repair (BER) pathway, which primarily resolves single-strand breaks (SSBs).

When PARP1 is inhibited in a normal cell, the accumulation of unrepaired SSBs can lead to the formation of DSBs during DNA replication. However, the functional HR pathway can efficiently repair these DSBs, ensuring cell survival. In contrast, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. Inhibition of PARP1 in these cells leads to an accumulation of DSBs that cannot be repaired, resulting in genomic instability and, ultimately, cell death.

First-generation PARP inhibitors, while clinically effective, target both PARP1 and PARP2. It is hypothesized that the inhibition of PARP2 contributes to hematological toxicities.[1] Next-generation inhibitors, such as AZD5305, are designed to be highly selective for PARP1, aiming to maintain or enhance anti-tumor efficacy while improving the safety profile.[2]

AZD5305: A Highly Selective PARP1 Inhibitor and Trapper

AZD5305 is a potent and selective PARP1 inhibitor that also exhibits significant PARP1-DNA trapping activity.[2] PARP trapping is a mechanism whereby the inhibitor stabilizes the PARP1-DNA complex, creating a physical obstruction to DNA replication and transcription, which is a more potent driver of cytotoxicity in HR-deficient cells than catalytic inhibition alone.

Quantitative Data on AZD5305

The preclinical data for AZD5305 demonstrates its high selectivity and potent anti-proliferative activity in BRCA-mutant models.

| Parameter | Assay Type | Value | Reference |

| PARP1 Selectivity | PARylation Inhibition (IC50) | >500-fold selective for PARP1 over PARP2 | [2] |

| PARP1 IC50 (in PARP2-KO cells) | 1.55 nmol/L | [2] | |

| PARP2 IC50 (in PARP1-KO cells) | 653 nmol/L | [2] | |

| PARP Trapping | Cellular Immunofluorescence | Potent PARP1 trapping; No PARP2 trapping up to 30 µmol/L | [2] |

| Cell Viability (IC50) | DLD-1 BRCA2-/- | 0.4 nmol/L | [2] |

| DLD-1 WT | ~30 µmol/L | [2] | |

| UWB1.289 (BRCA1 mutant) | Sub-nanomolar | [2] | |

| UWB1.289 + BRCA1 (complemented) | Micromolar | [2] | |

| In Vivo Efficacy | MDA-MB-436 (BRCA1m TNBC Xenograft) | ≥90% tumor regression at ≥0.1 mg/kg daily | [2] |

| Capan-1 (BRCA2m Pancreatic Xenograft) | Tumor stasis at 1 and 10 mg/kg daily | [2] | |

| DLD-1 BRCA2-/- Xenograft | 78% tumor regression at 10 mg/kg daily | [3] |

Signaling Pathways and Experimental Workflows

Synthetic Lethality of PARP1 Inhibition in BRCA-Mutant Cells

Caption: Synthetic lethality of PARP1 inhibition in BRCA-mutant cells.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for a selective PARP1 inhibitor.

Experimental Protocols

PARP1 Enzymatic Inhibition Assay

This protocol is adapted from standard biochemical assays used to determine the inhibitory activity of a compound against PARP1.

Objective: To determine the IC50 value of a test compound for PARP1 enzymatic activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a substrate)

-

Biotinylated NAD+

-

Activated DNA (e.g., calf thymus DNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable label (e.g., HRP)

-

Substrate for the detection label (e.g., TMB for HRP)

-

Stop solution

-

Plate reader

Procedure:

-

Coat streptavidin-coated microplates with histones.

-

Prepare serial dilutions of the test compound (e.g., AZD5305) in assay buffer.

-

In the wells of the histone-coated plate, add the test compound dilutions, recombinant PARP1 enzyme, and activated DNA.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate to allow for the PARylation reaction to occur.

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR antibody and incubate.

-

Wash the plate to remove unbound antibody.

-

Add the detection substrate and incubate until color develops.

-

Add stop solution and read the absorbance on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cellular PARP1 Trapping Assay

This protocol is based on an immunofluorescence method to visualize the trapping of PARP1 on chromatin.[2]

Objective: To assess the ability of a test compound to trap PARP1 on the chromatin of cells.

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compound (e.g., AZD5305)

-

Pre-extraction buffer (e.g., PBS with 0.5% Triton X-100)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against PARP1

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells in a suitable format for immunofluorescence (e.g., chamber slides).

-

Treat the cells with various concentrations of the test compound for a specified time.

-

Wash the cells with PBS.

-

Perform in situ cell pre-extraction with pre-extraction buffer to remove soluble proteins.

-

Fix the cells with fixative.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary anti-PARP1 antibody.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI.

-

Wash the cells with PBS.

-

Mount the slides and visualize using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity to determine the extent of PARP1 trapping.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a common method for assessing the effect of a compound on cell viability.

Objective: To determine the IC50 of a test compound in BRCA-proficient and BRCA-deficient cell lines.

Materials:

-

BRCA-proficient and isogenic BRCA-deficient cell lines (e.g., DLD-1 WT and DLD-1 BRCA2-/-)

-

Cell culture medium and supplements

-

Test compound (e.g., AZD5305)

-

Opaque-walled multiwell plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed the cells in opaque-walled 96-well plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.[2][3]

Objective: To assess the in vivo anti-tumor activity of a test compound in a BRCA-mutant tumor model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

BRCA-mutant cancer cell line (e.g., MDA-MB-436) or patient-derived xenograft (PDX) tissue

-

Matrigel (optional, for cell line xenografts)

-

Test compound (e.g., AZD5305) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the BRCA-mutant cancer cells or PDX tissue into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups daily via oral gavage.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

Analyze the data to determine the tumor growth inhibition or regression in the treatment group compared to the control group.

Conclusion

The synthetic lethal interaction between PARP1 inhibition and BRCA mutations represents a cornerstone of targeted therapy in oncology. The development of next-generation, highly selective PARP1 inhibitors like AZD5305 holds the promise of an improved therapeutic window by minimizing off-target toxicities associated with the inhibition of other PARP family members, particularly PARP2. The preclinical data for AZD5305 strongly support this hypothesis, demonstrating potent and selective anti-tumor activity in BRCA-mutant models both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a framework for the evaluation of such targeted agents, from initial biochemical characterization to in vivo efficacy studies. As our understanding of the intricacies of DNA repair pathways continues to evolve, the principles of synthetic lethality and the development of highly selective inhibitors will undoubtedly remain at the forefront of precision medicine in oncology.

References

Investigating the PARP Trapping Potency of Parp1-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), playing a key role in the repair of single-strand breaks. The clinical success of PARP inhibitors (PARPis) in cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations, has highlighted the therapeutic potential of targeting this pathway. Beyond simple catalytic inhibition, a key mechanism of action for many PARPis is the "trapping" of PARP1 on DNA. This process converts a catalytic inhibitor into a cellular poison, as the persistent PARP1-DNA complex can obstruct DNA replication and lead to cytotoxic double-strand breaks.

Parp1-IN-5 is a potent and selective inhibitor of PARP1, with a reported IC50 of 14.7 nM.[1][2] While its enzymatic inhibitory activity is established, a comprehensive understanding of its PARP trapping potency is crucial for evaluating its full therapeutic potential and predicting its clinical efficacy and potential toxicities. This technical guide provides an in-depth overview of the methodologies used to investigate PARP trapping, summarizes the current landscape of PARP trapping potencies for other known inhibitors, and outlines a framework for the characterization of this compound.

Quantitative Data on PARP Inhibitor Potency

While direct quantitative data on the PARP trapping potency of this compound is not currently available in the public domain, the following table provides a comparative summary of the catalytic inhibition and PARP trapping efficiencies of several well-characterized PARP inhibitors. This data serves as a benchmark for contextualizing the potential trapping potency of this compound.

| Compound | PARP1 Catalytic IC50 (nM) | Cellular PARP Trapping Potency | Reference |

| This compound | 14.7 | Not Reported | [1][2] |

| Olaparib | ~1-5 | Moderate | [3][4][5] |

| Rucaparib | ~1-7 | Moderate | [5] |

| Niraparib | ~2-4 | Moderate-High | [5] |

| Talazoparib | ~1 | High | [5][6] |

| Veliparib | ~2-5 | Low | [3][6] |

Experimental Protocols for Assessing PARP Trapping

A variety of biochemical and cellular assays can be employed to quantify the PARP trapping potency of an inhibitor. The choice of method often depends on the specific research question, throughput requirements, and available resources.

Biochemical PARP Trapping Assays

These assays utilize purified components to measure the stabilization of the PARP1-DNA complex in the presence of an inhibitor.

a) Fluorescence Polarization (FP) / Anisotropy Assay

This method measures the change in the rotational speed of a fluorescently labeled DNA oligonucleotide upon PARP1 binding.[3][4] When PARP1 binds to the DNA, the larger complex tumbles more slowly, resulting in a higher FP signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, leading to a decrease in FP. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.

Protocol Outline:

-

Reaction Setup: In a microplate, combine recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide containing a single-strand break.

-

Inhibitor Addition: Add serial dilutions of this compound or a reference compound.

-

Incubation: Incubate to allow for PARP1-DNA binding and inhibitor interaction.

-

Initiation of PARylation: Add NAD+ to initiate the auto-PARylation reaction.

-

Measurement: Measure fluorescence polarization at various time points using a suitable plate reader.

-

Data Analysis: Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.

b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the proximity between a terbium-labeled anti-His antibody bound to His-tagged PARP1 and a fluorescently labeled DNA oligonucleotide.[7] FRET occurs when the donor (terbium) and acceptor (fluorophore on DNA) are in close proximity, resulting in a specific light emission. Dissociation of the PARP1-DNA complex leads to a loss of the FRET signal.

Protocol Outline:

-

Complex Formation: Incubate His-tagged PARP1, a terbium-labeled anti-His antibody, and a fluorescently labeled DNA substrate to form the PARP1-DNA complex.

-

Inhibitor Incubation: Add varying concentrations of this compound.

-

Dissociation Induction: Add an excess of unlabeled DNA to compete for PARP1 binding and initiate dissociation.

-

Signal Measurement: Measure the time-resolved fluorescence signal over time.

-

Data Analysis: Analyze the dissociation kinetics to determine the effect of the inhibitor on stabilizing the PARP1-DNA complex.

Cellular PARP Trapping Assays

These assays measure the accumulation of PARP1 on chromatin within intact cells, providing a more physiologically relevant assessment of trapping.

a) Cellular Fractionation and Western Blotting

This classic method involves separating cellular components into different fractions (e.g., soluble and chromatin-bound) and then detecting PARP1 in each fraction by Western blotting.[7][8] An increase in the amount of PARP1 in the chromatin-bound fraction in the presence of an inhibitor and a DNA-damaging agent indicates PARP trapping.

Protocol Outline:

-

Cell Treatment: Treat cells with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) in the presence or absence of this compound.

-

Subcellular Fractionation: Lyse the cells and separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions using a commercial kit or a standard protocol.

-

Western Blotting: Resolve the protein fractions by SDS-PAGE, transfer to a membrane, and probe with antibodies against PARP1 and a chromatin marker (e.g., Histone H3).

-

Quantification: Quantify the band intensities to determine the relative amount of chromatin-bound PARP1.

b) Proximity Ligation Assay (PLA)

PLA is a highly sensitive method for detecting protein-protein interactions or the close proximity of a protein to a specific cellular location in situ.[5][9] To detect PARP trapping, PLA can be used to identify the close association of PARP1 with chromatin markers like histone H2A.X.

Protocol Outline:

-

Cell Preparation: Seed cells on coverslips and treat with a DNA-damaging agent and this compound.

-

Fixation and Permeabilization: Fix and permeabilize the cells.

-

Primary Antibody Incubation: Incubate with primary antibodies raised in different species against PARP1 and a chromatin marker (e.g., γH2A.X).

-

PLA Probe Incubation: Add secondary antibodies conjugated with oligonucleotides (PLA probes).

-

Ligation and Amplification: If the proteins are in close proximity, the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.

-

Detection: The amplified product is detected using fluorescently labeled oligonucleotides.

-

Imaging and Analysis: Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope and quantify the number of spots per cell.

c) Live-Cell Imaging and Fluorescence Recovery After Photobleaching (FRAP)

This advanced microscopy technique allows for the real-time visualization and quantification of PARP1 dynamics at sites of DNA damage in living cells.[2][10] Cells are transfected with a fluorescently tagged PARP1 (e.g., PARP1-GFP). A specific region of the nucleus is photobleached, and the rate of fluorescence recovery is measured, which reflects the mobility of the PARP1 molecules. Trapped PARP1 will be less mobile, resulting in a slower recovery rate.

Protocol Outline:

-

Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged PARP1.

-

Induction of DNA Damage: Induce localized DNA damage in the nucleus using a laser micro-irradiation system.

-

Inhibitor Treatment: Treat the cells with this compound.

-

FRAP Measurement: Photobleach a region of interest at the site of DNA damage and acquire a time-lapse series of images to monitor fluorescence recovery.

-

Data Analysis: Analyze the FRAP data to determine the mobile fraction and the half-time of recovery for PARP1-GFP.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the underlying biological pathways, the following diagrams are provided.

References

- 1. mdpi.com [mdpi.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. nmsgroup.it [nmsgroup.it]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

The Role of Parp1-IN-5 in Modulating Chromatin Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Parp1-IN-5, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP1). It details the inhibitor's mechanism of action, its impact on chromatin structure, and provides comprehensive experimental protocols for its study.

Introduction to PARP1 and Chromatin Regulation

Poly(ADP-ribose) Polymerase-1 (PARP1) is a crucial nuclear enzyme that plays a pivotal role in a variety of cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation[1][2][3][4]. Upon detecting DNA damage, PARP1 binds to DNA breaks and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones[4][5]. This process, known as PARylation, leads to a localized relaxation of chromatin structure, making the DNA more accessible to repair machinery[1][5].

PARP1-mediated chromatin modulation occurs through several mechanisms:

-

Histone PARylation: PARP1 directly PARylates histones, introducing bulky, negatively charged PAR chains that disrupt histone-DNA interactions and lead to chromatin decondensation[1][4][5].

-

Recruitment of Chromatin Remodelers: The PAR polymers act as a scaffold to recruit chromatin-remodeling enzymes and DNA repair factors to the site of damage[1][5].

-

Histone H1 Displacement: PARP1 can compete with and displace linker histone H1, a key factor in maintaining compact chromatin structures, further promoting an open chromatin state favorable for transcription and repair[6].

-

Regulation of Histone Modifying Enzymes: PARP1 can influence the activity of other enzymes that modify histones. For instance, by PARylating and inhibiting the histone demethylase KDM5B, PARP1 helps maintain levels of H3K4me3, a mark associated with active transcription[6].

Given its central role in DNA repair and chromatin dynamics, PARP1 has become a significant target in cancer therapy. Inhibitors of PARP1 can induce "synthetic lethality" in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations[7][8][9]. This compound is a novel, potent, and selective small molecule inhibitor of PARP1, designed to exploit this therapeutic window.

This compound: Mechanism of Action and Quantitative Profile

This compound is an orally active and selective inhibitor of PARP1. Its primary mechanism of action is the competitive inhibition of the PARP1 enzyme, preventing the synthesis of PAR. This inhibition "traps" PARP1 at sites of DNA damage, leading to the formation of cytotoxic DNA-protein complexes that can cause replication fork collapse and cell death, particularly in cells with deficient homologous recombination repair.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, derived from in vitro and in vivo studies.

| Parameter | Value | Assay/System | Reference |

| IC50 | 14.7 nM | PARP-1 Enzyme Inhibition Assay | [10][11] |

Table 1: In Vitro Potency of this compound

| Cell Line | Treatment | Effect | Reference |

| SK-OV-3 | This compound (0.1–10 µM) | Decreased PAR levels, Increased γ-H2AX expression | [10][11] |

| A549 | This compound (0.1–10 µM) + Carboplatin | Dose-dependent increase in cytotoxicity of Carboplatin | [10][11] |

| A549 | This compound (0.1–320 µM) | Minimal cytotoxic effects as a single agent | [10][11] |

Table 2: In Vitro Cellular Activity of this compound

| Animal Model | Dosage and Administration | Observed Effects | Reference |

| Mice (A549 Xenograft) | 50 mg/kg, p.o. for 12 days (in combination with Carboplatin) | Significantly enhanced the tumor inhibitory effect of Carboplatin | [10][11] |

| Mice | 1000 mg/kg, p.o. | No significant difference in body weight or blood routine (low toxicity) | [10][11] |

Table 3: In Vivo Efficacy and Safety of this compound

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the role of this compound. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

PARP1-Mediated Chromatin Remodeling and Inhibition by this compound

Caption: PARP1 signaling in chromatin remodeling and its inhibition.

Experimental Workflow: Assessing this compound Effect on Chromatin

Caption: Workflow for studying this compound's effects on chromatin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard techniques used in the field and the information available from the primary literature.

PARP-1 Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the catalytic activity of recombinant PARP1.

-

Reagents and Materials:

-

Recombinant human PARP1 enzyme.

-

Histones (as a substrate for PARylation).

-

Biotinylated NAD+.

-

Streptavidin-coated 96-well plates.

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP).

-

Substrate for the reporter enzyme (e.g., TMB).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).

-

-

Procedure:

-

Coat the streptavidin plate with histones overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).

-

Prepare a reaction mixture containing assay buffer, activated DNA (e.g., sonicated calf thymus DNA), and biotinylated NAD+.

-

Add recombinant PARP1 enzyme to the reaction mixture.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding the PARP1-containing reaction mixture to the histone-coated wells.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate three times to remove unbound reagents.

-

Add the anti-PAR antibody and incubate for 1 hour.

-

Wash the plate again and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

-

After a final wash, add the TMB substrate and incubate until a color change is observed.

-

Stop the reaction with 1M H2SO4 and read the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Western Blot Analysis for PAR and γ-H2AX

This protocol is used to assess the cellular effects of this compound on PAR levels (a marker of PARP1 activity) and γ-H2AX (a marker of DNA double-strand breaks).

-

Cell Culture and Treatment:

-

Plate cells (e.g., SK-OV-3 or A549) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for the desired time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Western Blotting:

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PAR, phospho-Histone H2A.X (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays can be used to investigate the direct association of PARP1 with specific genomic regions and how this is affected by this compound.

-

Cell Treatment and Cross-linking:

-

Culture cells to ~80-90% confluency.

-

Treat with this compound or vehicle.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells.

-

Isolate the nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

-

Centrifuge to remove insoluble debris.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose beads.

-

Incubate a portion of the chromatin with an anti-PARP1 antibody or a negative control IgG overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

The purified DNA can be analyzed by qPCR to quantify the enrichment of specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis of PARP1 binding.

-

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that selectively targets PARP1. Its ability to inhibit PARylation and trap PARP1 on chromatin provides a powerful mechanism to induce cancer cell death, particularly in tumors with deficiencies in DNA repair. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of this compound in modulating chromatin structure and its potential applications in drug development. Further studies utilizing techniques such as ChIP-seq and ATAC-seq will be instrumental in fully elucidating the genome-wide impact of this inhibitor on the chromatin landscape.

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1: Liaison of Chromatin Remodeling and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifaceted Role of PARP1 in Maintaining Genome Stability Through Its Binding to Alternative DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP-1 Regulates Chromatin Structure and Transcription Through a KDM5B-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Early studies on the therapeutic potential of Parp1-IN-5

An In-Depth Technical Guide on the Early Studies of Parp1-IN-5

This technical guide provides a comprehensive overview of the early-stage research on this compound, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, quantitative efficacy, and the experimental protocols used in its initial evaluation.

Introduction to PARP1 Inhibition and this compound

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a primary sensor for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2][3][4] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to facilitate the base excision repair (BER) pathway.[2][3][5]

In tumors with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on PARP1-mediated repair.[6][7] Inhibition of PARP1 in these HR-deficient cells prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[2][8] The cell's inability to repair these DSBs via the compromised HR pathway leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[6][7][8][9]

This compound has emerged from early studies as a potent, selective, and orally active PARP1 inhibitor with low toxicity.[10][11] Its high selectivity for PARP1 over PARP2 is significant, as the inhibition of PARP2 has been linked to hematological toxicities observed with first-generation, less selective PARP inhibitors.[5][12] This guide summarizes the foundational data from in vitro and in vivo studies that establish the therapeutic potential of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from early research on this compound.

Table 1: In Vitro Potency and Activity of this compound

| Parameter | Value | Cell Line(s) | Condition/Assay | Source(s) |

| PARP1 IC₅₀ | 14.7 nM | - | Enzymatic Assay | [10][11] |

| Cytotoxicity | Little effect | A549 | Monotherapy (0.1–320 μM) | [10][11] |

| Sensitization | Dose-dependent ↑ in Carboplatin cytotoxicity | A549 | Combination (0.1–10 μM) | [10][11] |

| Target Engagement | ↓ MCM2-7 expression | SK-OV-3 | 0.1–10 μM | [10][11] |

| Target Engagement | ↓ PAR levels | SK-OV-3 | - | [10][11] |

Table 2: In Vivo Efficacy and Safety of this compound

| Parameter | Dose | Administration | Animal Model | Key Findings | Source(s) |

| Combination Therapy | 25 and 50 mg/kg | p.o., 12 days | A549 Xenograft | Significantly enhanced Carboplatin's effect at 50 mg/kg | [10][11] |

| Pharmacodynamics | 50 mg/kg | p.o. | A549 Xenograft | ↑ γ-H2AX expression, ↓ PAR expression | [10][11] |

| Acute Toxicity | 1000 mg/kg | p.o. | - | No significant change in body weight or blood routine | [10][11] |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the catalytic activity of PARP1, which disrupts the DNA damage response pathway. In cancer cells with HR deficiency, this inhibition leads to synthetic lethality.

Caption: Mechanism of Action for this compound in HR-deficient cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the early evaluation of this compound are provided below.

PARP1 Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PARP1.

-

Methodology: A chemiluminescent-based assay is commonly used.

-

Reagents: Recombinant human PARP1 enzyme, biotinylated NAD⁺, histones (as substrate), activated DNA (to stimulate PARP1 activity), and streptavidin-conjugated donor/acceptor beads.

-

Procedure:

-

The PARP1 enzyme is incubated in reaction buffer containing histones and activated DNA.

-

Varying concentrations of this compound (or vehicle control) are added to the wells of a microplate.

-

The enzymatic reaction is initiated by adding a mixture of NAD⁺ and biotinylated NAD⁺. The plate is incubated at room temperature to allow for PARylation of the histone substrate.

-

Stop reagent is added, followed by the addition of streptavidin-conjugated beads.

-

-

Detection: The plate is read using a luminometer. The signal is inversely proportional to the degree of PARP1 inhibition.

-

Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Cell Viability and Sensitization Assay

-

Objective: To assess the cytotoxic effect of this compound as a monotherapy and its ability to sensitize cancer cells to other agents like carboplatin.

-

Methodology: CCK-8 (Cell Counting Kit-8) or similar colorimetric assays are employed.

-

Cell Culture: A549 (lung carcinoma) or other relevant cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment:

-

For monotherapy assessment, cells are treated with a serial dilution of this compound (e.g., 0.1 to 320 μM) for a specified period (e.g., 72 hours).

-

For combination studies, cells are co-treated with a fixed concentration of carboplatin and a serial dilution of this compound.

-

-

Assay: After the incubation period, the culture medium is replaced with fresh medium containing the CCK-8 reagent. Following a 1-2 hour incubation, the absorbance is measured at 450 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Dose-response curves are generated to determine the effect of the treatments.

-

Western Blot for Pharmacodynamic Markers

-

Objective: To measure the modulation of key proteins involved in DNA damage and cell cycle regulation (e.g., γ-H2AX, PAR, MCM proteins).

-

Methodology:

-

Sample Preparation: Cells (e.g., SK-OV-3) are treated with this compound for a defined time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., anti-γ-H2AX, anti-PAR, anti-MCM2-7). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used for normalization.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with chemotherapy, in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: A suspension of human cancer cells (e.g., A549) is injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., Vehicle, Carboplatin alone, this compound alone, Combination). This compound is administered orally (p.o.) daily at specified doses (e.g., 25 or 50 mg/kg).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint: The study is concluded after a predetermined period (e.g., 12-21 days) or when tumors in the control group reach a maximum allowed size. Tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for γ-H2AX).

-

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Logical Relationships in Drug Action

The decision to advance a PARP1 inhibitor like this compound is based on a logical progression of evidence from in vitro potency to in vivo efficacy and safety.

Caption: Logical flow from in vitro findings to in vivo potential.

References

- 1. researchgate.net [researchgate.net]

- 2. PARP1 - Wikipedia [en.wikipedia.org]

- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]

- 6. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Real-World Impact of PARP Inhibitor Maintenance Therapy in High Grade Serous Tubo-Ovarian and Peritoneal Cancers [mdpi.com]

- 9. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PARP1-Selective Inhibitor Offers Significant Benefits Over Older Predecessors in Treatment of Solid Tumors - The ASCO Post [ascopost.com]

Understanding the chemical structure and properties of Parp1-IN-5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Parp1-IN-5, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document outlines its chemical structure, properties, and biological activity, supported by experimental data and methodologies to assist researchers in its application.

Chemical Structure and Properties

This compound, a novel apigenin-piperazine hybrid, is a low-toxicity, orally active, and highly selective inhibitor of PARP-1.[1] Its chemical identity is confirmed by its CAS Number: 2735645-53-9.[1] A dihydrochloride salt form is also available (CAS Number: 2823308-89-8), which typically offers enhanced water solubility and stability.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2735645-53-9 | [1] |

| Molecular Formula | C29H28N4O5 | Long H, et al. (2021) |

| Molecular Weight | 512.56 g/mol | Long H, et al. (2021) |

| Appearance | Solid | N/A |

| Storage | Room temperature in continental US; may vary elsewhere. | [1] |

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against PARP-1 with an IC50 of 14.7 nM.[1][2] Its mechanism of action is centered on the inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[3][4] By inhibiting PARP-1, this compound leads to the accumulation of unrepaired single-strand breaks, which can then generate more toxic double-strand breaks during DNA replication.[5] This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leading to synthetic lethality.[3]

The biological effects of this compound have been demonstrated in various cancer cell lines. It significantly increases the cytotoxicity of carboplatin in A549 lung cancer cells and decreases the expression of Minichromosome Maintenance (MCM) proteins 2-7 in SK-OV-3 ovarian cancer cells.[1][2] Furthermore, it upregulates the expression of γ-H2AX, a marker of DNA double-strand breaks, and decreases the levels of poly(ADP-ribose) (PAR), the product of PARP-1 activity.[1][2]

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Effect | Concentration | Reference |

| PARP-1 Inhibition | N/A | IC50 = 14.7 nM | N/A | [1][2] |

| Cytotoxicity Enhancement | A549 | Increased cytotoxicity of carboplatin | 0.1 - 10 µM | [1][2] |

| Protein Expression | SK-OV-3 | Decreased expression of MCM2-7 | 0.1 - 10 µM | [1][2] |

| Cytotoxicity | A549 | Little cytotoxic effect | 0.1 - 320 µM | [1][2] |

| PAR Level | SK-OV-3 | Significantly decreased PAR level | N/A | [1][2] |

| γ-H2AX Expression | N/A | Increased γ-H2AX expression | N/A | [1][2] |

Pharmacokinetics

In vivo studies have shown that this compound is orally active and exhibits low toxicity.[1] Administration of doses up to 1000 mg/kg via oral gavage showed no significant differences in body weight or blood routine.[1] In a xenograft model using A549 cells, oral administration of this compound at 25 and 50 mg/kg for 12 days significantly enhanced the tumor growth inhibitory effect of carboplatin.[1][2]

Table 3: In Vivo Data for this compound

| Parameter | Species | Dose | Route | Observation | Reference |

| Toxicity | N/A | 1000 mg/kg | p.o. | No significant difference in body weight and blood routine | [1] |

| Efficacy | Mouse (A549 xenograft) | 25 and 50 mg/kg (12 days) | p.o. | Significantly enhanced the inhibitory effect of carboplatin | [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound can be found in the primary literature by Long H, et al. in the Journal of Medicinal Chemistry, 2021. The following provides a general overview of the types of assays used.

PARP-1 Inhibition Assay

A common method to determine the IC50 of a PARP-1 inhibitor is a fluorometric assay. This assay measures the incorporation of biotinylated NAD+ into a PAR chain by recombinant PARP-1 enzyme in the presence of activated DNA. The resulting biotinylated PAR is then detected using a streptavidin-conjugated fluorophore. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Cell Viability and Cytotoxicity Assays

Cell viability can be assessed using assays such as the MTT or MTS assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. To assess the synergistic effect with other chemotherapeutic agents, cells are treated with the inhibitor, the chemotherapeutic agent, and a combination of both.

Western Blotting for Protein Expression

To determine the effect of this compound on the expression of proteins like MCM2-7 and γ-H2AX, western blotting is employed. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest. The signal is then detected using a secondary antibody conjugated to an enzyme or fluorophore.

In Vivo Xenograft Studies

To evaluate the in vivo efficacy, human cancer cells (e.g., A549) are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated with the vehicle control, this compound, a chemotherapeutic agent, or a combination of the inhibitor and the chemotherapeutic agent. Tumor volume and body weight are monitored throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inhibiting DNA repair.

Caption: General experimental workflow for evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Parp1-IN-5 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp1-IN-5 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway.[1] Its role in potentiating the cytotoxicity of DNA-damaging agents in cancer cells makes it a valuable tool for in vitro research.[1] These application notes provide detailed protocols for the solubilization of this compound and its application in in vitro enzymatic assays to assess its inhibitory activity against PARP1.

Physicochemical Properties and Solubility

This compound is available as a free base and as a dihydrochloride salt. The salt form, this compound dihydrochloride, generally offers enhanced water solubility and stability.[1] It is crucial to select the appropriate solvent to prepare stock solutions for in vitro assays. The solubility of this compound dihydrochloride in common laboratory solvents is summarized in the table below.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Preparation Notes |

| DMSO | 125 | 232.58 | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2] |

| Water | 1 | 1.86 | Requires ultrasonic treatment and warming to 60°C.[2] |

Table 1: Solubility of this compound Dihydrochloride.

Experimental Protocols

Preparation of this compound Stock Solutions

To ensure accurate and reproducible results, it is critical to prepare this compound stock solutions correctly. Given its high solubility in DMSO, this is the recommended solvent for preparing concentrated stock solutions for most in vitro applications.

Materials:

-

This compound dihydrochloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound dihydrochloride (MW: 537.46 g/mol ), add 186.1 µL of DMSO.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

In Vitro PARP1 Enzymatic Activity Assay (Colorimetric)

This protocol describes a colorimetric ELISA-based assay to determine the IC50 value of this compound by measuring its ability to inhibit the enzymatic activity of recombinant human PARP1.

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins, which are coated on a microplate. The amount of incorporated biotinylated PAR is proportional to the PARP1 activity and is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2 M H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow:

Caption: Workflow for the in vitro PARP1 enzymatic assay.

Protocol:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations in the assay should typically range from 0.1 nM to 10 µM to determine the IC50. Also, prepare a vehicle control (DMSO) at the same final concentration as in the inhibitor wells.

-

Assay Plate Preparation: To each well of the histone-coated 96-well plate, add 50 µL of assay buffer.

-

Add Inhibitor: Add 10 µL of the diluted this compound or vehicle control to the corresponding wells.

-

Add PARP1 Enzyme: Add 20 µL of recombinant human PARP1 enzyme (e.g., 10 ng/well) diluted in assay buffer to all wells except the "no enzyme" control wells.[3]

-

Add Activated DNA: Add 10 µL of activated DNA to all wells.

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of biotinylated NAD+ (final concentration e.g., 6 µM) to all wells.[3] The final reaction volume is 100 µL.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Washing: Wash the plate three times with 200 µL of wash buffer per well.

-

Add Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate, diluted in wash buffer, to each well and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate three times with 200 µL of wash buffer per well.

-

Develop Signal: Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes, or until a blue color develops.

-

Stop Reaction: Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Absorbance of Inhibitor Well / Absorbance of Vehicle Control Well)) * 100

-

Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

PARP1 Signaling Pathway

PARP1 is a crucial enzyme in the base excision repair (BER) pathway. Upon DNA single-strand breaks (SSBs), PARP1 binds to the damaged DNA, leading to its activation. Activated PARP1 utilizes NAD+ as a substrate to synthesize and attach poly(ADP-ribose) (PAR) chains to itself and other acceptor proteins, including histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate repair.

Caption: Simplified PARP1 signaling pathway in DNA repair.

Conclusion

These application notes provide a framework for the use of this compound in in vitro assays. Proper solubilization and handling of the compound are essential for obtaining reliable and reproducible data. The provided enzymatic assay protocol can be adapted to screen and characterize the inhibitory potential of this compound and other PARP1 inhibitors. Understanding the role of PARP1 in DNA repair signaling is fundamental to interpreting the results of such assays and to the broader investigation of PARP inhibitors in cancer research and drug development.

References

Application Notes and Protocols for the PARP1 Inhibitor Olaparib (as a representative for Parp1-IN-5) in Cell Culture Experiments

Disclaimer: Initial searches for "Parp1-IN-5" did not yield specific information on this compound. The following application notes and protocols are based on the well-characterized and clinically approved PARP1/2 inhibitor, Olaparib (AZD2281) . This information is intended to serve as a comprehensive guide for researchers using potent PARP1 inhibitors in cell culture experiments and can be adapted for other similar molecules.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1] Inhibition of PARP1 enzymatic activity prevents the efficient repair of these SSBs. During DNA replication, unrepaired SSBs can collapse replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).[2][3]

In normal cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, for instance, due to mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability and ultimately, apoptosis. This concept is known as synthetic lethality and is the primary mechanism of action for PARP inhibitors like Olaparib.[3][4]

These application notes provide recommended concentration ranges, detailed protocols for key cell-based assays, and visualizations to guide the use of Olaparib in cancer research.

Data Presentation: Recommended Concentration Ranges

The effective concentration of Olaparib is highly dependent on the cell line, the specific assay being performed, and the desired biological endpoint. Below is a summary of reported 50% inhibitory concentrations (IC50) in various cancer cell lines.

Table 1: IC50 Values of Olaparib in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |

| HCT116 | Colorectal Cancer | Not Specified | 2.799 | [5] |

| HCT15 | Colorectal Cancer | Not Specified | 4.745 | [5] |

| SW480 | Colorectal Cancer | Not Specified | 12.42 | [5] |

| OV2295 | Ovarian Cancer | Not Specified | 0.0003 | [6] |

| OV1369(R2) | Ovarian Cancer | Not Specified | 21.7 | [6] |

| PEO1 | Ovarian Cancer | MTT Assay (5 days) | ~5 (estimated) | [7] |

| PEO4 | Ovarian Cancer | MTT Assay (5 days) | ~2.5 (estimated) | [7] |

| QBC939, HuH28, TFK-1 | Cholangiocarcinoma | Viability Assay | ~10 | [8] |

| Various Breast Cancer Lines | Breast Cancer | MTT Assay | 4.2 - 19.8 | [9] |

| Various Breast Cancer Lines | Colony Formation Assay | 0.6 - 3.2 | [9] | |

| Pediatric Solid Tumor Lines | Sulforhodamine B (SRB) Assay | 1 - 33.8 (Median: 3.6) | [10] |

Note: IC50 values can vary significantly between different assays. For example, colony formation assays, which measure long-term cell survival, often yield lower IC50 values than short-term viability assays like the MTT assay.[9] It is crucial to determine the optimal concentration for each specific cell line and experimental setup empirically.

Experimental Protocols

Here are detailed protocols for common experiments involving PARP1 inhibitors.

Protocol 1: Determining Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effect of a PARP1 inhibitor over a 72-hour period.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Olaparib (or other PARP1 inhibitor)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of Olaparib in DMSO.[11] Create a serial dilution of Olaparib in complete medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for PARP1 Activity (PAR level) and DNA Damage (γH2AX)

This protocol is to assess the pharmacodynamic effect of the PARP1 inhibitor on its target and the downstream induction of DNA damage.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Olaparib (or other PARP1 inhibitor)

-

Optional: DNA damaging agent (e.g., H2O2 or MMS) to induce PARP activity

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PAR, anti-γH2AX (phospho-S139), anti-PARP1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Olaparib (e.g., 1 µM) for a specified time (e.g., 24-48 hours).[11]

-

Induction of PARylation (Optional): To robustly measure the inhibition of PARP activity, you can induce PARylation by treating the cells with a DNA damaging agent like 1 mM H2O2 for 10 minutes before harvesting.[11]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: A decrease in the PAR signal in Olaparib-treated cells (especially after H2O2 stimulation) indicates inhibition of PARP activity.[12] An increase in the γH2AX signal suggests an accumulation of DNA double-strand breaks.[13]

Mandatory Visualizations

Caption: Mechanism of Action of a PARP1 Inhibitor.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. targetedonc.com [targetedonc.com]

- 3. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Olaparib (AZD2281) | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Parp1-IN-5 in PARP Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage.[1][2][3] Upon detecting single-strand breaks in DNA, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating DNA repair.[1][3] Due to its central role in DNA repair, PARP1 has emerged as a significant target for cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4]

Parp1-IN-5 is a potent and selective inhibitor of PARP1 with a reported IC50 of 14.7 nM.[5][6] It is an orally active compound that has demonstrated the ability to enhance the cytotoxicity of DNA-damaging agents like carboplatin in cancer cell lines.[5][6] These application notes provide a detailed protocol for utilizing this compound in a biochemical PARP1 activity assay to determine its inhibitory potential and characterize its effects on enzyme function.

Signaling Pathway of PARP1 in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major pathway for repairing DNA single-strand breaks.

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Experimental Protocol: In Vitro PARP1 Activity Assay (Chemiluminescent)

This protocol describes a chemiluminescent assay to measure the activity of PARP1 and the inhibitory effect of this compound. The assay quantifies the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ substrate onto histone proteins, which are coated on a microplate.

Materials and Reagents

-

Recombinant Human PARP1 enzyme

-

This compound (or its dihydrochloride salt for improved solubility)[6]

-

Histone H1

-

Biotinylated NAD+

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 2% BSA in PBS)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

96-well white opaque microplates

-

Luminometer

Experimental Workflow

Caption: Workflow for the chemiluminescent PARP1 activity assay.

Step-by-Step Procedure

-

Plate Coating:

-

Dilute Histone H1 to 20 µg/mL in PBS.

-

Add 50 µL of the diluted Histone H1 solution to each well of a 96-well white opaque microplate.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

-

Washing and Blocking:

-

Wash the wells three times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells three times with 200 µL of Wash Buffer per well.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 nM to 1 µM). Include a vehicle control (DMSO in Assay Buffer).

-

-

Enzyme Reaction:

-

Prepare a reaction master mix containing:

-

Recombinant PARP1 enzyme (e.g., 50 ng per well)

-

Activated DNA (e.g., 1 µg per well)

-

Assay Buffer

-

-

Add 25 µL of the reaction master mix to each well.

-

Add 25 µL of the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding 50 µL of Biotinylated NAD+ (e.g., 1 µM final concentration) to each well.

-

-

Incubation:

-

Incubate the plate for 1 hour at 30°C.

-

-

Detection:

-

Wash the wells three times with 200 µL of Wash Buffer.

-

Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted Streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the wells five times with 200 µL of Wash Buffer.

-

Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Add 100 µL of the substrate to each well.

-

-

Measurement:

-

Immediately measure the luminescence using a microplate luminometer.

-

Data Analysis

-

Subtract the background luminescence (wells with no enzyme) from all other readings.

-

Calculate the percentage of PARP1 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other common PARP inhibitors for comparative purposes.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | PARP1 | 14.7 | Biochemical | [5][6] |

Table 2: Comparative IC50 Values of Selected PARP Inhibitors

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| Olaparib | 5 | 1 | [4] |

| Rucaparib | 1.4 (Ki) | - | [7] |

| Talazoparib | 0.57 | - | [7] |

| Veliparib | 5.2 (Ki) | 2.9 (Ki) | [4] |

| AZD5305 | 2.3 | >1000 | [8] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Conclusion

This document provides a comprehensive guide for utilizing this compound in a PARP1 activity assay. The detailed protocol and supporting information are intended to assist researchers in accurately determining the inhibitory potency of this compound and understanding its mechanism of action. The provided diagrams and data tables offer a clear visual and quantitative summary to facilitate experimental design and data interpretation in the context of PARP-targeted drug discovery and development.

References

- 1. PARP1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of a Selective PARP1 Inhibitor in Mouse Models

Disclaimer: Specific in vivo dosage and administration data for the compound Parp1-IN-5 were not found in the available literature. The following application notes and protocols are based on published data for other selective PARP1 inhibitors, such as D0112-005, and should be considered as a general guideline. Optimization and dose-finding studies are essential for any new compound, including this compound.

Application Notes

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[1] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[2][1] Selective PARP1 inhibitors are being developed to minimize off-target effects associated with dual PARP1/PARP2 inhibitors, such as hematological toxicities.[3]

These notes provide a framework for the in vivo evaluation of a selective PARP1 inhibitor in mouse models of cancer. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes representative dosage information for a selective PARP1 inhibitor, D0112-005, in a mouse xenograft model. This data can serve as a starting point for dose-range finding studies for this compound.

| Compound | Mouse Model | Tumor Type | Administration Route | Dosage Range | Dosing Schedule | Observed Effect | Reference |

| D0112-005 | Xenograft | BRCA1 mutant (MDA-MB-436) | Oral (p.o.) | 0.1, 0.3, 1 mg/kg | Once daily for 21 days | Dose-dependent tumor growth inhibition (TGI) of 38.77%, 106.7%, and 111.73% respectively. | [4] |

Experimental Protocols

Protocol 1: Evaluation of Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model

Objective: To determine the in vivo antitumor activity of a selective PARP1 inhibitor in a mouse xenograft model.

Materials:

-

Selective PARP1 inhibitor (e.g., this compound)

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Cancer cell line (e.g., MDA-MB-436, BRCA1 mutant)

-

Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells under appropriate conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., PBS) with or without Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare the selective PARP1 inhibitor formulation at the desired concentrations in the vehicle. Based on available data for similar compounds, a starting dose range could be 0.1 - 10 mg/kg.[4]

-

Administer the compound or vehicle to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., once daily).

-

-

Monitoring and Data Collection:

-